molecular formula C18H19F3N4O2 B2870237 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea CAS No. 2415634-77-2

1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea

Numéro de catalogue B2870237
Numéro CAS: 2415634-77-2
Poids moléculaire: 380.371
Clé InChI: NVLGLLBEDZQOAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mécanisme D'action

1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. This compound has a high degree of selectivity for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling in B-cells, leading to inhibition of cell survival and proliferation. This compound also disrupts the tumor microenvironment by inhibiting BTK signaling in stromal cells and immune cells. In addition, this compound has been shown to enhance the anti-tumor activity of chemotherapy and immunotherapy by sensitizing tumor cells to these treatments.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea is its high degree of selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its irreversible binding to BTK, which may limit its use in certain clinical settings where rapid reversibility is desired.

Orientations Futures

There are several future directions for the development of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea as a therapeutic agent. One potential application is in combination with other targeted therapies or immunotherapies, to enhance their anti-tumor activity. Another direction is the development of this compound analogs with improved pharmacokinetic properties or selectivity for other kinases in the B-cell receptor signaling pathway. Finally, this compound may have potential applications in other B-cell malignancies or autoimmune diseases where BTK signaling is dysregulated.

Méthodes De Synthèse

The synthesis of 1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea involves several steps, starting with the reaction of 4-(trifluoromethyl)pyridine-2-amine with ethyl 4-bromo-2-methoxybenzoate to form the intermediate compound, 1-(4-bromo-2-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-amine. This intermediate is then reacted with (3R)-3-aminopyrrolidine to form the key intermediate, 1-(4-bromo-2-methoxyphenyl)-3-[1-(4-trifluoromethyl)pyridin-2-yl]azetidin-3-amine. Finally, the target compound, this compound, is obtained by reacting the key intermediate with ethyl isocyanate.

Applications De Recherche Scientifique

1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity both in vitro and in vivo. In CLL, this compound has been shown to induce apoptosis and inhibit proliferation of CLL cells, as well as disrupt the tumor microenvironment. In MCL, this compound has been shown to inhibit BTK signaling and induce cell death in MCL cells. In DLBCL, this compound has been shown to enhance the anti-tumor activity of chemotherapy and immunotherapy.

Propriétés

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-2-27-15-5-3-13(4-6-15)23-17(26)24-14-10-25(11-14)16-9-12(7-8-22-16)18(19,20)21/h3-9,14H,2,10-11H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLGLLBEDZQOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.